6-bromo-3,4-dihydro-2H-pyran
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Overview
Description
6-Bromo-3,4-dihydro-2H-pyran is an organic compound characterized by a six-membered ring containing one oxygen atom and a bromine atom attached to the fourth carbon. This compound is a derivative of 3,4-dihydro-2H-pyran, which is a versatile building block in organic synthesis due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-pyran typically involves the bromination of 3,4-dihydro-2H-pyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dihydro-2H-pyran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include various substituted pyrans, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxygen atom in the pyran ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the bromine atom, making it less reactive in substitution reactions.
3,6-Dihydro-2H-pyran: Another isomer with different reactivity and applications.
2,3-Dihydro-4H-pyran: Contains a different arrangement of double bonds and hydrogen atoms, leading to distinct chemical properties
Uniqueness
6-Bromo-3,4-dihydro-2H-pyran is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H7BrO |
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Molecular Weight |
163.01 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7BrO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |
InChI Key |
IHGPXNSUAOPQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)Br |
Origin of Product |
United States |
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